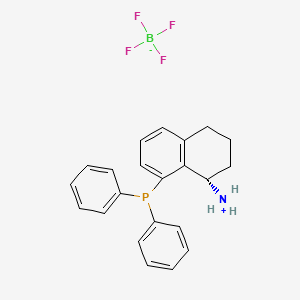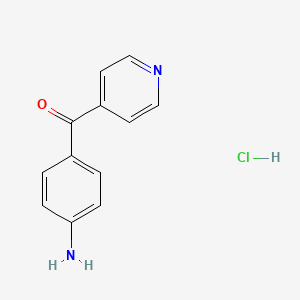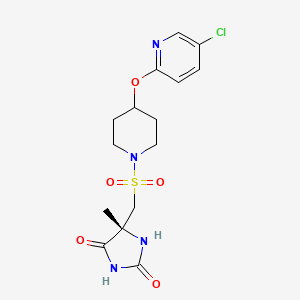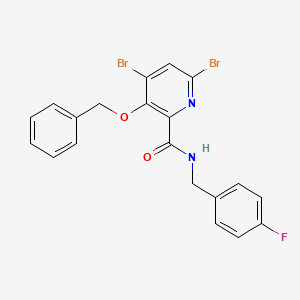
3-(Benzyloxy)-4,6-dibromo-N-(4-fluorobenzyl)picolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)-4,6-dibromo-N-(4-fluorobenzyl)picolinamide is a complex organic compound that belongs to the class of picolinamides This compound is characterized by the presence of benzyloxy, dibromo, and fluorobenzyl groups attached to a picolinamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4,6-dibromo-N-(4-fluorobenzyl)picolinamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Benzyloxy Substitution: The attachment of a benzyloxy group to the 3 position of the picolinamide ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzyloxy)-4,6-dibromo-N-(4-fluorobenzyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove or modify certain functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-(Benzyloxy)-4,6-dibromo-N-(4-fluorobenzyl)picolinamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Benzyloxy)-4,6-dibromo-N-(4-fluorobenzyl)picolinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
3-(Benzyloxy)-4,6-dichloro-N-(4-fluorobenzyl)picolinamide: Similar structure but with chlorine atoms instead of bromine.
3-(Benzyloxy)-4,6-dibromo-N-(4-methylbenzyl)picolinamide: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
3-(Benzyloxy)-4,6-dibromo-N-(4-fluorobenzyl)picolinamide is unique due to the combination of bromine and fluorine atoms, which can impart distinct chemical and biological properties
Propiedades
Fórmula molecular |
C20H15Br2FN2O2 |
|---|---|
Peso molecular |
494.2 g/mol |
Nombre IUPAC |
4,6-dibromo-N-[(4-fluorophenyl)methyl]-3-phenylmethoxypyridine-2-carboxamide |
InChI |
InChI=1S/C20H15Br2FN2O2/c21-16-10-17(22)25-18(19(16)27-12-14-4-2-1-3-5-14)20(26)24-11-13-6-8-15(23)9-7-13/h1-10H,11-12H2,(H,24,26) |
Clave InChI |
DYGRVUPMEJJNBU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(N=C(C=C2Br)Br)C(=O)NCC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


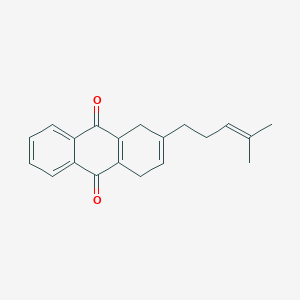
![3-Methylbenzo[b]thiophene-2-carboximidamide](/img/structure/B13142773.png)
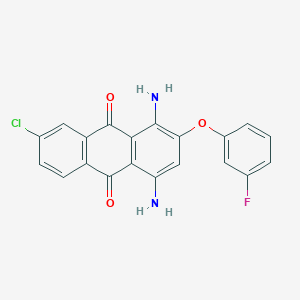
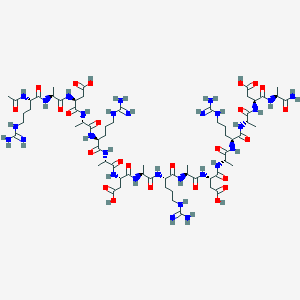
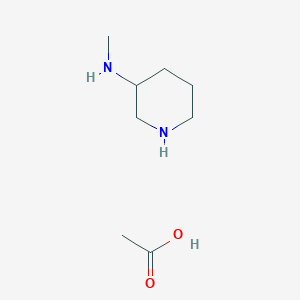

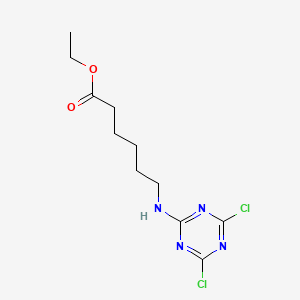
![N-[[(5S)-2-oxo-3-(5-pyridin-4-ylpyridin-2-yl)-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B13142810.png)


